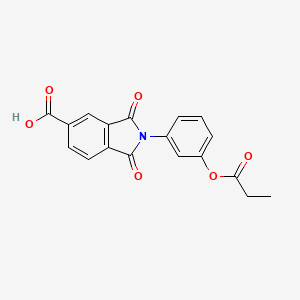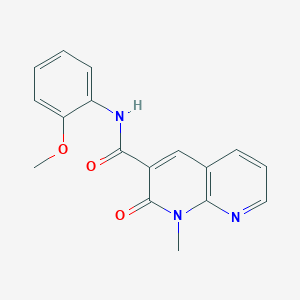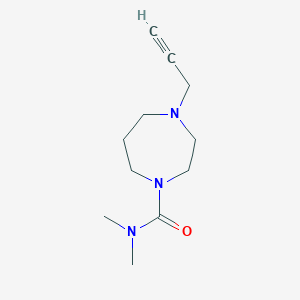
N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide, also known as DPCPX, is a highly selective antagonist of adenosine A1 receptors. It is an important compound in the field of pharmacology and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide is a highly selective antagonist of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed throughout the body. They play an important role in regulating various physiological processes such as neurotransmission, cardiovascular function, and immune response. N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide binds to adenosine A1 receptors and inhibits their activation, thereby blocking the downstream signaling pathways.
Biochemical and Physiological Effects:
N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide has been shown to have a protective effect on the heart, reducing the risk of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide is a highly selective antagonist of adenosine A1 receptors, which makes it an important tool for studying the function of these receptors. Its selectivity allows for the specific inhibition of adenosine A1 receptors without affecting other adenosine receptor subtypes. However, N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide has some limitations in lab experiments, as it has a relatively short half-life and can be rapidly metabolized in vivo.
Orientations Futures
There are many potential future directions for the study of N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide. One area of interest is the potential use of N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide in the treatment of cancer. Further research is needed to determine the mechanisms underlying its anti-cancer effects and to optimize its use in cancer therapy. Additionally, N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide has potential as a treatment for various neurological disorders, and further research is needed to determine its efficacy in these conditions. Finally, the development of new analogs of N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide may lead to the discovery of more potent and selective adenosine A1 receptor antagonists.
Méthodes De Synthèse
The synthesis of N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide involves the reaction of 2-amino-5-chloropyrimidine with 2,6-dimethyl-4-(2-propyn-1-yl)phenol in the presence of triethylamine and acetic acid. The resulting product is then treated with dimethylformamide and formic acid to obtain N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide. The synthesis of N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide has been extensively studied and optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide is an important compound in the field of pharmacology and has been extensively studied for its potential therapeutic applications. It has been shown to have potential as a treatment for various diseases such as Parkinson's disease, epilepsy, and asthma. N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N,N-dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-4-6-13-7-5-8-14(10-9-13)11(15)12(2)3/h1H,5-10H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSGNAZIOYJQTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCN(CC1)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

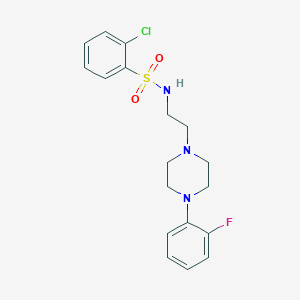
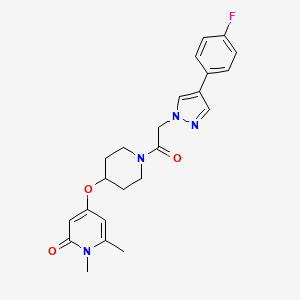
![tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2361511.png)
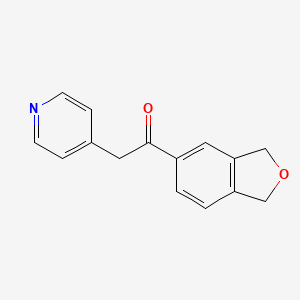
![N-(5-(2-(4-chlorophenoxy)-2-methylpropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2361513.png)
![N'-[(6-chloropyridin-3-yl)sulfonyl]propanehydrazide](/img/structure/B2361514.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2361516.png)
![(E)-N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2361520.png)
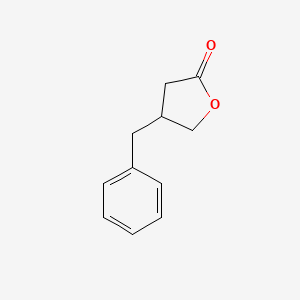
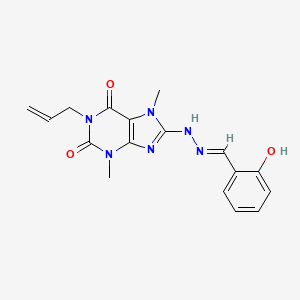
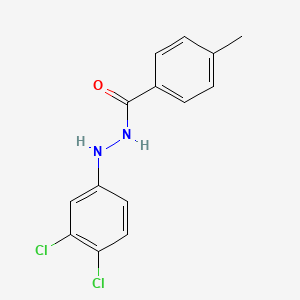
![2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2361528.png)
